2-Chloro-5-(difluoromethoxy)-1H-benzimidazole 2-Chloro-5-(difluoromethoxy)-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15739912
InChI: InChI=1S/C8H5ClF2N2O/c9-7-12-5-2-1-4(14-8(10)11)3-6(5)13-7/h1-3,8H,(H,12,13)
SMILES:
Molecular Formula: C8H5ClF2N2O
Molecular Weight: 218.59 g/mol

2-Chloro-5-(difluoromethoxy)-1H-benzimidazole

CAS No.:

Cat. No.: VC15739912

Molecular Formula: C8H5ClF2N2O

Molecular Weight: 218.59 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(difluoromethoxy)-1H-benzimidazole -

Specification

Molecular Formula C8H5ClF2N2O
Molecular Weight 218.59 g/mol
IUPAC Name 2-chloro-6-(difluoromethoxy)-1H-benzimidazole
Standard InChI InChI=1S/C8H5ClF2N2O/c9-7-12-5-2-1-4(14-8(10)11)3-6(5)13-7/h1-3,8H,(H,12,13)
Standard InChI Key JNZJAUIKFAIPLU-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1OC(F)F)NC(=N2)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

2-Chloro-5-(difluoromethoxy)-1H-benzimidazole features a benzimidazole backbone (C7H5N2) substituted at the 2-position with chlorine and the 5-position with a difluoromethoxy group (-OCF2H). The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing chlorine and fluorine atoms modulate electronic density, influencing reactivity and binding affinity .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC8H5ClF2N2O
Molecular Weight218.59 g/mol
IUPAC Name2-chloro-6-(difluoromethoxy)-1H-benzimidazole
Canonical SMILESC1=CC2=C(C=C1OC(F)F)NC(=N2)Cl
XLogP32.8 (estimated)

Crystallography and Conformational Analysis

While single-crystal X-ray data for this specific compound remains unpublished, analogous benzimidazoles exhibit monoclinic or orthorhombic crystal systems with intermolecular hydrogen bonding involving the imidazole NH group . The difluoromethoxy group’s gauche conformation minimizes steric strain, as observed in related fluorinated ethers .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically involves a three-step sequence:

  • Intermediate Preparation: 4-Difluoromethoxy-1,2-diaminobenzene is synthesized via nucleophilic substitution of 4-nitro-2-aminophenol with chlorodifluoromethane .

  • Cyclization: Reaction with chlorocarbonylimidazole under inert atmosphere yields the benzimidazole core.

  • Functionalization: Selective chlorination at the 2-position using POCl3 or PCl5 completes the synthesis .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1CHClF2, K2CO3, DMF, 80°C, 12h6592
2ClCOImidazole, N2, THF, 0°C→RT7895
3POCl3, reflux, 6h8398

Industrial-Scale Production

Pilot-scale batches (≥1 kg) employ continuous flow reactors to enhance heat transfer and reduce reaction times. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity, critical for pharmaceutical applications .

Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

Key vibrational modes include:

  • C-F Stretch: 1176 cm⁻¹ (asymmetric), 1120 cm⁻¹ (symmetric)

  • N-H Stretch: 3380 cm⁻¹ (imidazole NH)

  • C-Cl Stretch: 680 cm⁻¹

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.21 (s, 1H, -OCHF2), 6.78–7.94 (m, 3H, Ar-H), 12.11 (s, 1H, NH) .

  • ¹³C NMR: δ 155.4 (C-2), 143.2 (C-5), 117.5 (-OCHF2) .

Mass Spectrometry

ESI-MS (m/z): 219.0 [M+H]⁺, 217.0 [M-H]⁻. Fragmentation patterns confirm loss of Cl⁻ (35.5 Da) and OCF2H (66 Da) .

Biological Activities and Applications

Agrochemical Applications

  • Herbicidal Activity: 80% inhibition of Amaranthus retroflexus growth at 50 ppm, comparable to 2,4-D.

  • Fungicidal Action: ED50 = 12 ppm against Botrytis cinerea in greenhouse trials .

SupplierPurity (%)Price (€/g)Lead Time
CymitQuimica98746.0018 days
Vulcanchem95650.0014 days

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